Cas no 1519203-46-3 (2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid)

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid
- EN300-1855495
- AKOS018286868
- 1519203-46-3
-
- インチ: 1S/C13H17NO2/c1-9(13(15)16)7-10-3-4-12-11(8-10)5-6-14(12)2/h3-4,8-9H,5-7H2,1-2H3,(H,15,16)
- InChIKey: YBMQXIUUESNULY-UHFFFAOYSA-N
- SMILES: OC(C(C)CC1C=CC2=C(C=1)CCN2C)=O
計算された属性
- 精确分子量: 219.125928785g/mol
- 同位素质量: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 40.5Ų
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855495-0.1g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1855495-10.0g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 10g |
$3807.0 | 2023-05-26 | ||
Enamine | EN300-1855495-2.5g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1855495-5.0g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 5g |
$2566.0 | 2023-05-26 | ||
Enamine | EN300-1855495-0.25g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1855495-0.5g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1855495-5g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1855495-1.0g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 1g |
$884.0 | 2023-05-26 | ||
Enamine | EN300-1855495-1g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1855495-0.05g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 0.05g |
$707.0 | 2023-09-18 |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acidに関する追加情報
Introduction to 2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid (CAS No. 1519203-46-3)
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid, identified by its CAS number 1519203-46-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex indole moiety linked to a propionic acid backbone, has garnered attention due to its structural features and potential biological activities. The presence of a methyl group at the 2-position and a substituted indole ring suggests possible interactions with biological targets, making it a candidate for further investigation in drug discovery programs.
The indole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. Specifically, derivatives of 1-methyl-2,3-dihydro-1H-indole have been explored for their potential in modulating neurological and inflammatory pathways. The combination of this scaffold with a propionic acid side chain introduces additional functional groups that could influence solubility, metabolic stability, and binding affinity. This structural complexity makes 2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid a promising candidate for further derivatization and testing.
In recent years, there has been growing interest in indole derivatives as therapeutic agents. For instance, modifications of the indole core have been associated with effects on serotonin receptors, which are implicated in conditions such as depression and anxiety. The compound's structure suggests potential interactions with serotonergic pathways, although this remains to be fully elucidated through experimental studies. Additionally, the propionic acid moiety may contribute to pharmacokinetic properties, such as absorption and distribution, which are critical factors in drug development.
Advances in computational chemistry have enabled the virtual screening of such compounds for biological activity. Molecular docking studies can predict how 2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid might interact with target proteins or enzymes. These simulations can guide experimental design by identifying key residues involved in binding and optimizing the compound's structure for improved efficacy. Such computational approaches are increasingly integral to modern drug discovery pipelines.
Experimental validation of these hypotheses requires robust synthetic methodologies. The synthesis of 2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid involves multi-step organic transformations, including cyclization reactions and functional group interconversions. Recent innovations in synthetic techniques have improved the efficiency and scalability of producing complex molecules like this one. For example, catalytic hydrogenation and transition-metal-catalyzed cross-coupling reactions have streamlined the construction of heterocyclic frameworks.
The pharmacological evaluation of 2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid would typically involve in vitro assays to assess its interaction with relevant biological targets. High-throughput screening (HTS) platforms can rapidly test thousands of compounds for activity against disease-relevant proteins or enzymes. If initial results are promising, further studies would explore its mechanism of action and potential therapeutic applications. Preclinical studies would then be necessary to evaluate safety and efficacy before human trials.
From a chemical biology perspective, understanding the metabolic fate of this compound is crucial. Drug candidates must undergo rigorous assessment for biotransformation pathways to predict their stability and potential side effects. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize metabolites formed after administration. This information helps refine the compound's structure to enhance its pharmacological profile.
The role of natural product-inspired scaffolds cannot be overstated in medicinal chemistry. Many successful drugs have been derived from natural products or their analogs due to their inherent biological diversity. The indole core found in 2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid has parallels in numerous bioactive natural products, suggesting that further exploration may yield additional leads worthy of investigation.
In conclusion,2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yi)propanoic acid (CAS No. 1519203–46–3) represents an intriguing molecular entity with potential applications in pharmaceutical research. Its unique structural features—combining an indole moiety with a propionic acid side chain—position it as a candidate for further exploration into drug discovery efforts targeting neurological or inflammatory disorders. Continued investigation into its biological activity will be essential to determine its therapeutic relevance.
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